3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.1]heptanes has been studied . A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . The mechanism, scope, and scalability of this transformation were studied . The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .Scientific Research Applications
Advanced Building Blocks for Drug Discovery
One of the primary applications of 3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane is in the realm of drug discovery. Researchers have developed a rapid two-step synthesis process for substituted 3-azabicyclo[3.2.0]heptanes, including this compound, using very common chemicals. This process leverages intramolecular [2+2]-photochemical cyclization, making these compounds attractive building blocks for drug discovery due to their structural versatility and potential for generating novel pharmacophores (Denisenko et al., 2017).
Synthesis of Epibatidine and Isoepiboxidine Analogues
Another significant application is in the synthesis of epibatidine and isoepiboxidine analogues. This compound derivatives have been used as key intermediates in the creation of novel analogues of epibatidine, a potent nicotinic acetylcholine receptor agonist. These analogues offer potential for the development of new therapeutics with improved safety and efficacy profiles (Malpass & White, 2004).
Development of Nonnarcotic Analgesic Agents
Research has also focused on the development of nonnarcotic analgesic agents using this compound derivatives. These studies aim to synthesize novel analgesic compounds that can provide effective pain relief without the risks associated with opioid use. This research underscores the compound's utility in addressing critical challenges in pain management (Epstein et al., 1981).
Photochemical Synthesis Techniques
Furthermore, this compound has been utilized in studies exploring photochemical synthesis techniques. These studies provide insights into efficient synthetic pathways that leverage the unique properties of 3-azabicyclo[3.2.0]heptanes for creating complex molecular structures. This research contributes to the broader field of organic synthesis, highlighting innovative methods for constructing bicyclic systems (Skalenko et al., 2018).
Mechanism of Action
Target of Action
“3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane” is a type of 3-azabicyclo heptane . These compounds are often used as bioisosteres in drug design, replacing other functional groups to modify the properties of the drug . The specific targets of “this compound” would depend on the specific biological activity it’s designed for.
Mode of Action
The mode of action would depend on the specific targets of “this compound”. As a bioisostere, it could potentially interact with its targets in a similar way to the functional group it’s replacing .
properties
IUPAC Name |
3-benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-16-14-8-7-13(14)10-15(11-14)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGKEYMIIUIRHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CCC1CN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.